Enantiomeric Purity >99% ee Achieved in Asymmetric Synthesis of Silicon-Containing Amino Acids
The target compound serves as a direct precursor to enantiopure (R)- and (S)-2-amino-2-methyl-3-(trimethylsilyl)propanoic acid, which are synthesized with >99% ee via enzymatic resolution [1]. This contrasts with attempts using the des-methyl analog, 3-trimethylsilylpropanoate, which lacks the quaternary stereocenter necessary for generating such α,α-disubstituted amino acid derivatives, thereby producing only achiral products .
| Evidence Dimension | Enantiomeric excess of derived amino acid |
|---|---|
| Target Compound Data | >99% ee (for (R)- and (S)-2-amino-2-methyl-3-(trimethylsilyl)propanoic acid) |
| Comparator Or Baseline | Methyl 3-trimethylsilylpropanoate (CAS 18296-04-3) — Cannot produce analogous chiral amino acid |
| Quantified Difference | Complete loss of chiral center formation capability |
| Conditions | Multistep synthesis starting from diethyl malonate; key step: porcine liver esterase (PLE) resolution |
Why This Matters
Procurement of the 2-methyl precursor is mandatory for any project aiming to produce enantiopure silicon-containing amino acids, as the achiral comparator is fundamentally incapable of delivering the required stereochemistry.
- [1] Tacke, R., et al. (2010). Asymmetric Synthesis of Silicon-Containing α-Amino Acids. Organometallics, 29(7), 1780. View Source
